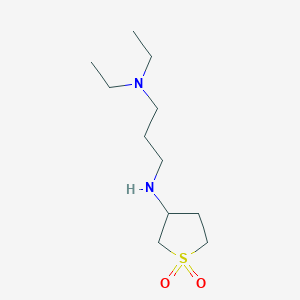

N'-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine

Description

N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine is a synthetic organic compound characterized by a propane-1,3-diamine backbone substituted with diethyl groups at the terminal nitrogen and a 1,1-dioxo-tetrahydrothiophen-3-yl (sulfolane-derived) moiety at the central nitrogen. The sulfolane group (tetrahydrothiophene-1,1-dioxide) imparts strong electron-withdrawing properties, while the diethyl groups enhance lipophilicity and steric bulk. Its molecular weight, calculated from analogous compounds, is approximately 289–325 g/mol, depending on the salt form (e.g., hydrochloride) .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S/c1-3-13(4-2)8-5-7-12-11-6-9-16(14,15)10-11/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLKEQUSHJHMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring is then functionalized to introduce the dioxo and tetrahydro groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of polyamine derivatives with sulfone or sulfur-containing heterocycles. Below is a systematic comparison with structurally or functionally related analogs:

Structural Modifications in the Amine Backbone

- N,N-Dimethylpropane-1,3-diamine Derivatives (DAPA Analogs): Example: N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) Key Difference: Dimethyl vs. diethyl substituents on the propane-1,3-diamine. In contrast, dimethyl analogs (e.g., 3,6-DMAD) show potent inhibition of the IRE1α–XBP1 pathway due to optimized steric and electronic interactions . Biological Activity: 3,6-DMAD inhibits IRE1α oligomerization and RNase activity, demonstrating cytotoxicity in multiple myeloma cells .

N,N,N',N'-Tetrabutylpropane-1,3-diamine (TBP) :

- Key Difference: Bulky tetrabutyl groups replace diethyl substituents.

- Impact: Increased hydrophobicity and steric bulk correlate with enhanced cytotoxicity in prostate cancer cells (LNCaP clone FGC). TBP inhibits tumor growth by disrupting polyamine metabolism .

- Molecular Weight: ~353 g/mol (vs. ~289 g/mol for the target compound), which may affect pharmacokinetics .

Modifications in the Sulfone-Containing Moiety

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride :

- Key Difference: Isobutyl group replaces the propane-1,3-diamine backbone.

- Impact: Simplified structure reduces molecular weight (191.29 g/mol) and alters solubility. Predicted pKa of 7.69 suggests moderate basicity, suitable for CNS-targeted drugs .

- Applications: Structural analogs are explored for neurological disorders due to sulfolane’s electron-withdrawing effects on amine basicity .

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-acetamide :

Heterocyclic and Aromatic Substitutions

- N,N-Diethyl-N'-[(1-methyltetrahydroquinolin-6-yl)methyl]propane-1,3-diamine: Key Difference: Tetrahydroquinoline moiety adds aromaticity. Impact: Enhances π-π stacking interactions with biomolecular targets. Molecular weight (289.47 g/mol) is comparable to the target compound, but the aromatic system may improve blood-brain barrier penetration .

- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine: Key Difference: Naphthyloxy and thienyl groups replace the sulfolane ring. Impact: Dual aromatic systems increase planarity and rigidity, favoring interactions with serotonin or norepinephrine transporters. This compound is an intermediate in duloxetine synthesis .

Comparative Data Table

Key Findings and Implications

- Steric Effects : Diethyl groups in the target compound balance lipophilicity and steric hindrance, making it more versatile than dimethyl or tetrabutyl analogs .

- Sulfolane vs. Aromatic Moieties : The sulfolane ring’s electron-withdrawing nature may reduce amine basicity compared to aromatic systems, influencing target selectivity .

- Therapeutic Potential: Structural analogs demonstrate activity in cancer, neurodegenerative diseases, and antibiotic development, suggesting broad utility for the target compound .

Biological Activity

N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine is a complex organic compound notable for its unique thiophene ring structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its promising properties.

Chemical Structure and Properties

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-N',N'-diethylpropane-1,3-diamine

- Molecular Formula : C11H24N2O2S

- CAS Number : 496946-96-4

- Molecular Weight : 248.38 g/mol

The compound features a thiophene moiety that is critical for its biological activity. The presence of the dioxo group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Boiling Point | 128-131 °C (20 mmHg) |

| Melting Point | −78 °C |

| Density | 0.841 g/mL at 25 °C |

| Refractive Index | 1.449 |

Antimicrobial Properties

Research indicates that N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines. For instance:

- Case Study : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.

The mechanism by which N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Various reagents are utilized to achieve the functionalization necessary for biological activity.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine. For example:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-diethyl... | High | Moderate |

| N'-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N,N-dimethyl... | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-N,N-diethyl-propane-1,3-diamine, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis likely involves alkylation of propane-1,3-diamine. Diethyl groups are introduced via nucleophilic substitution (e.g., using ethyl halides under anhydrous conditions). The thiophene sulfone moiety may be incorporated via coupling reactions, followed by oxidation (e.g., H₂O₂ or Oxone) to form the 1,1-dioxo group. Critical parameters include reaction temperature (60–80°C for alkylation), solvent polarity (polar aprotic solvents like DMF), and catalyst selection (e.g., K₂CO₃ for deprotonation). Evidence from similar diamines (e.g., N,N-diethyl-1,3-propanediamine) highlights the importance of moisture-free conditions to prevent hydrolysis .

Q. How should researchers optimize purification methods for this compound given its potential hygroscopicity and amine reactivity?

- Methodological Answer : Purification via vacuum distillation or silica gel chromatography (eluting with CH₂Cl₂:MeOH mixtures) is recommended. Due to hygroscopicity, store under inert gas (N₂/Ar) and use anhydrous solvents. For amine reactivity, avoid prolonged exposure to air; derivatization (e.g., trifluoroacetylation) may stabilize the compound during analysis. Safety protocols for similar amines emphasize handling in fume hoods and using desiccants during storage .

Q. What analytical techniques are most effective for characterizing the compound's purity and structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diethyl groups at δ 1.0–1.2 ppm). FTIR identifies sulfone S=O stretches (~1300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is best assessed via HPLC (C18 column, acetonitrile/water mobile phase). For structural confirmation, single-crystal X-ray diffraction (as in ) provides unambiguous assignment .

Q. What are the critical safety considerations when handling this compound, especially regarding amine group reactivity and sulfone stability?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Amines can cause skin irritation; immediate washing with soap/water is critical. Sulfones are generally stable but may decompose under strong acids/bases. Storage at ambient temperatures in airtight containers is advised. Safety data for analogous diamines (e.g., TMPDA) highlight flammability risks and incompatibility with oxidizing agents .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution reactions. Molecular dynamics simulations assess solvent effects (e.g., DMSO vs. THF). The ICReDD approach ( ) integrates quantum chemical calculations with experimental data to narrow optimal reaction conditions, reducing trial-and-error iterations .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) between theoretical predictions and experimental results?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap. Adjust computational solvent models (e.g., PCM for DMSO) to align with experimental conditions. Compare with databases (e.g., PubChem) for similar sulfone-containing amines. For discrepancies in NOE effects, verify conformational flexibility via variable-temperature NMR .

Q. How to design experiments to study the compound's potential as a ligand in coordination chemistry?

- Methodological Answer : Conduct titration experiments with transition metal salts (e.g., Cu²⁺, Ni²⁺) monitored by UV-Vis spectroscopy (ligand-to-metal charge transfer bands). Single-crystal X-ray diffraction (as in ) determines coordination geometry. Vary pH (2–10) to assess protonation effects on binding. Competitive assays with EDTA quantify stability constants .

Q. What mechanistic insights explain unexpected byproducts during the sulfonation of the thiophene precursor?

- Methodological Answer : Over-oxidation may lead to sulfonic acid derivatives; use milder oxidants (e.g., mCPBA instead of H₂O₂). Side reactions (e.g., ring-opening) can be minimized by controlling reaction time and temperature. GC-MS or LC-MS monitors intermediates. Computational modeling (e.g., transition state analysis) identifies competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.